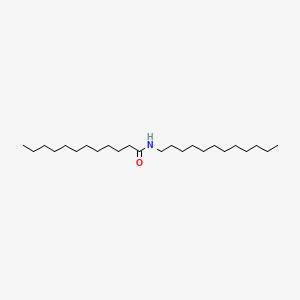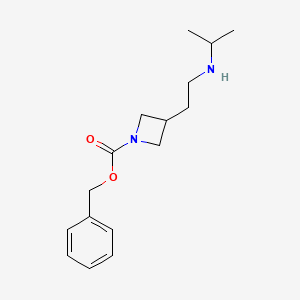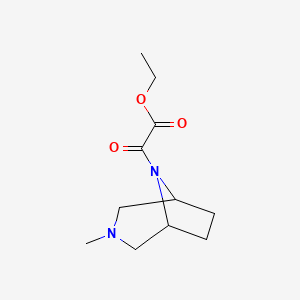![molecular formula C14H18N2O B13950792 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxypropyl)-4-methyl-1H-pyrrole with pyridine under specific conditions. The reaction typically requires a catalyst and an organic solvent to facilitate the process. For instance, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is well-documented for forming carbon-carbon bonds between pyrrole and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing the reactants in an organic solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully saturated pyrrolidine-pyridine compounds .
Aplicaciones Científicas De Investigación
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxypropyl)-4-methyl-1H-pyrrole: Shares the pyrrole ring but lacks the pyridine moiety.
2-Methyl-1H-pyrrole: Similar pyrrole structure but without the methoxypropyl and pyridine groups.
Pyridine: Contains the pyridine ring but lacks the fused pyrrole structure.
Uniqueness
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-[1-(3-methoxypropyl)-4-methylpyrrol-2-yl]pyridine |
InChI |
InChI=1S/C14H18N2O/c1-12-10-14(13-6-3-4-7-15-13)16(11-12)8-5-9-17-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clave InChI |
GXSYSZCUCKOPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=C1)C2=CC=CC=N2)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


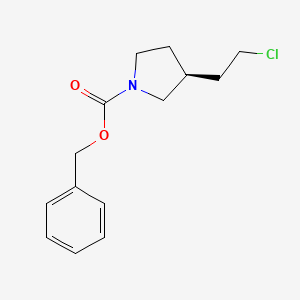
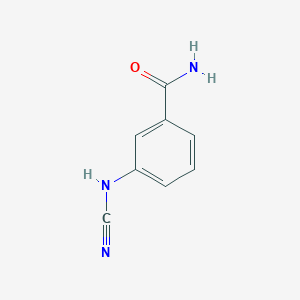
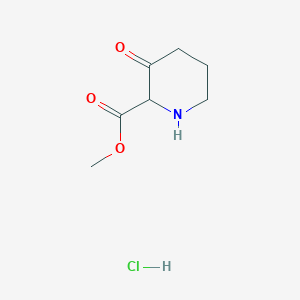
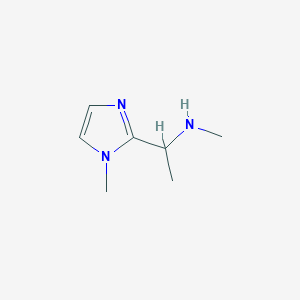

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

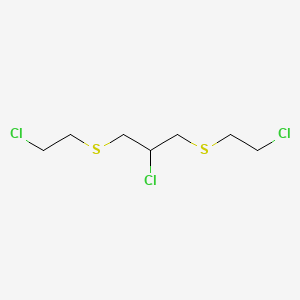
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
